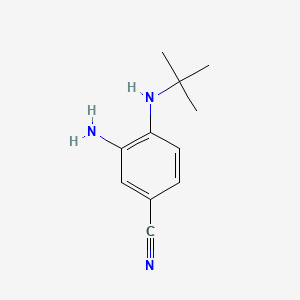

3-Amino-4-(tert-butylamino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

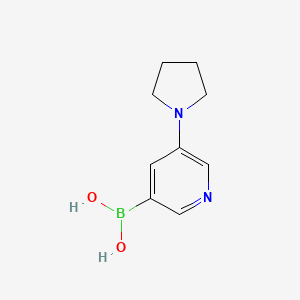

3-Amino-4-(tert-butylamino)benzonitrile (3A4TBN) is an organic compound belonging to the class of nitriles. It is a white solid that is soluble in organic solvents. 3A4TBN is a versatile compound that has been used in a variety of scientific applications, from organic synthesis to drug discovery.

科学的研究の応用

Ultrafast Intramolecular Charge Transfer

The compound 3-Amino-4-(tert-butylamino)benzonitrile, along with its derivatives, has been studied for its unique ultrafast intramolecular charge transfer (ICT) properties. Specifically, Druzhinin et al. (2008) synthesized aminobenzonitriles with bulky amino substituents and found that these compounds, due to the large twist angles of the amino groups, display relatively weak absorption but undergo efficient ICT in both nonpolar and polar solvents. These findings highlight the compound's potential applications in fields such as molecular electronics and photonics, where the manipulation and understanding of charge transfer are crucial (Druzhinin et al., 2008).

Asymmetric Synthesis and Precursor Applications

In another area of research, compounds related to this compound have been utilized as precursors in the synthesis of β-hydroxy-α-amino acids. Badorrey et al. (2000) described an efficient method to synthesize these compounds, which have wide applications, especially in the pharmaceutical industry as they can be used to create various biologically active molecules (Badorrey et al., 2000).

Organic Synthesis and Biological Activity

Moreover, the derivatives of this compound have been investigated for their synthesis methods and potential biological activities. For instance, Zonouzi et al. (2006) reported an efficient one-pot synthesis method for 2-Amino-4H-pyrans, an important group of compounds known for their various applications including anti-cancer, antihypertensive, and coronary dilating agents. Such research underscores the versatility and significance of these compounds in medicinal chemistry (Zonouzi et al., 2006).

作用機序

Target of Action

The primary targets of 3-Amino-4-(tert-butylamino)benzonitrile are the amino and benzonitrile groups . These groups are strongly twisted in the ground state .

Mode of Action

This compound undergoes efficient intramolecular charge transfer (ICT) in the singlet excited state . This process occurs in both nonpolar and polar solvents . The large twist angles between the amino and benzonitrile groups cause electronic decoupling, which results in relatively weak absorption .

Biochemical Pathways

The compound affects the intramolecular charge transfer pathway . The fluorescence spectra consist of an ICT emission band, without evidence for locally excited (LE) fluorescence .

Pharmacokinetics

The ict lifetime, which could be related to its bioavailability, increases with solvent polarity .

Result of Action

The compound’s action results in a change in the ICT state . The ICT reaction time is 70 fs in n-hexane and 60 fs in MeCN . The compound may have a strongly twisted ICT state .

Action Environment

The action of this compound is influenced by the polarity of the environment . The ICT lifetime and reaction time vary depending on the solvent used .

特性

IUPAC Name |

3-amino-4-(tert-butylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFTCWGTJULNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)